molecular formula C9H8N2O B1196575 Benzamidoacetonitrile CAS No. 5692-27-3

Benzamidoacetonitrile

Cat. No. B1196575
CAS RN: 5692-27-3
M. Wt: 160.17 g/mol
InChI Key: LPKZSPQPPSEVSX-UHFFFAOYSA-N
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Patent
US04592773

Procedure details

Benzoylaminoacetonitrile was synthesized in a conventional manner from benzoyl chloride and aminoacetonitrile. Bromine (40 g) was added at a time to a solution of 4.0 g of the benzoylaminoacetonitrile in 200 ml of ethyl acetate at room temperature. When the color of bromine in the reaction solution disappeared, the reaction solution was cooled to 0° to 5° C. 2-Butyn-1-ol (2.1 g) and 5.6 g of triethylamine were dissolved in 10 ml of ethyl acetate, and the solution was added dropwise to the ethyl acetate solution previously cooled. After the addition, the reaction was continued for 30 minutes at room temperature. Triethylamine hydrobromide was separated by filtration, and the filtrate was distilled under reduced pressure to evaporate the solvent. The residue was purified by silica gel column chromatography. By elution with hexane-ethyl acetate, 3.8 g of alpha-benzoylamino-(2-butynyloxy)acetonitrile was obtained as a solid. The yield was 65.5%, and the melting point of the product was 84° to 85.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1.NCC#N.BrBr.[C:16]([NH:24][CH2:25][C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(O)C#CC>C(OCC)(=O)C.C(N(CC)CC)C>[C:16]([NH:24][CH2:25][C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:16]([NH:24][CH:25]([O:8][CH2:1][C:2]#[C:3][CH3:4])[C:26]#[N:27])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
BrBr
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5.6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 0° to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
previously cooled
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrobromide was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to evaporate the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
By elution with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCC#N
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(C#N)OCC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.